RAD25 protein is classified under the family of DNA repair proteins. It is homologous to the human RAD2 protein and is often referred to as a member of the RAD family, which includes several proteins involved in DNA repair mechanisms. The gene encoding RAD25 is located on chromosome 1 in humans and is expressed in various tissues, indicating its fundamental role in cellular function.
The synthesis of RAD25 protein involves transcription of its gene into messenger RNA, followed by translation into the protein structure. The process can be quantitatively analyzed using various techniques:
The molecular structure of RAD25 protein has been elucidated through various biochemical studies. It typically consists of several domains that facilitate its interaction with DNA and other proteins involved in the DNA repair process. Structural data indicate that RAD25 has a conserved region that is essential for its function in recognizing and binding to damaged DNA.
RAD25 participates in several biochemical reactions essential for DNA repair:
The mechanism by which RAD25 exerts its effects on DNA repair involves several key steps:
Data from various studies indicate that mutations or dysregulation of RAD25 can lead to increased susceptibility to genomic instability and cancer development.
RAD25 protein exhibits several notable physical and chemical properties:
RAD25 protein has significant applications in scientific research:
RAD25 (also known as SSL2 in Saccharomyces cerevisiae) is a highly conserved eukaryotic protein essential for nucleotide excision repair (NER) and transcription. Its primary sequence exhibits significant homology across species, particularly in functional domains critical for ATP hydrolysis and DNA unwinding. The S. cerevisiae RAD25 shares 55% sequence identity with human ERCC3/XPB (the ortholog encoded by ERCC3), 56% with Schizosaccharomyces pombe Rad3, and 69% with Drosophila melanogaster XPB [1] [6]. Key conserved regions include:
Table 1: Sequence Conservation of RAD25 Homologs
Species | Protein | Identity (%) | Key Conserved Motifs |
---|---|---|---|
Homo sapiens | XPB/ERCC3 | 55 | Walker A/B, Helicase I–VI |
S. pombe | Rad3 | 56 | Iron-sulfur cluster, Arch domain |
D. melanogaster | XPB | 69 | DNA-binding loops (L1/L2) |
P. furiosus | RadA | 46 | FxxA oligomerization motif |
These conserved elements underscore RAD25’s fundamental role in DNA metabolism [6] [10].
RAD25 is a multi-domain protein structured around a catalytic ATPase/helicase core. Its architecture comprises:
ATP binding occurs at the interface of the two RecA lobes, with Walker A gripping phosphates and Walker B coordinating Mg²⁺. Mutations in these motifs (e.g., K346A in Walker A) abolish ATPase activity and compromise transcription-coupled repair [1] [8].
Table 2: Functional Domains of RAD25
Domain | Key Features | Functional Role |
---|---|---|
N-terminal | β-hairpin motif | ssDNA binding |
RecA lobe 1 | Walker A, Motifs I–III | ATP phosphate coordination |
RecA lobe 2 | Walker B, Motifs IV–VI | DNA translocation |
Arch domain | Helical bundle | TFIIH subunit docking |
Iron-sulfur cluster | 4Fe-4S coordinated by cysteines | Redox sensing, structural stability |
RAD25 and human XPB (ERCC3) are structural orthologs sharing a conserved helicase fold and domain topology. Key parallels include:
Disease-associated mutations in XPB (e.g., F99S in xeroderma pigmentosum; T119P in Cockayne syndrome) map to residues equivalent to RAD25’s ATP-binding cleft and DNA-interaction surfaces. These mutations disrupt helicase activity and TFIIH integrity, validating RAD25 as a model for human NER disorders [3] [6].
Structural studies of RAD25 within TFIIH have advanced through X-ray crystallography and cryo-electron microscopy (cryo-EM):
Table 3: Key Structural Studies of RAD25/TFIIH
Method | Resolution | System | Key Findings |
---|---|---|---|
X-ray diffraction | 2.9 Å | P. furiosus RadA-ct + ATP | Nucleotide binding in monomeric helicase half-site |
Cryo-EM | 4.2 Å | Yeast TFIIH-RNA Pol II | RAD25 wedged at upstream fork junction |
Cryo-EM | 8.2 Å | Human TFIIH-core | XPB-RAD25 interaction with p52/p8 subunits |
These structures elucidate how RAD25’s ATP-driven conformational changes regulate DNA opening in transcription initiation and NER [9] [10].
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